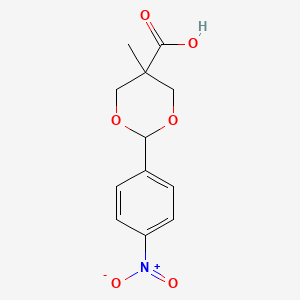

![molecular formula C13H16N2O B2840429 N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1090529-96-6](/img/structure/B2840429.png)

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

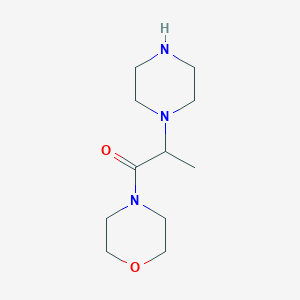

“N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound with the chemical formula C5H5N . The compound also features a cyclohexene, a carboxamide group, and a methyl group attached to the pyridine ring .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions . For instance, the synthesis of a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been described in the literature .Molecular Structure Analysis

The molecular structure of similar compounds often involves strong N–H⋯O hydrogen bonds. For example, in the case of N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, two of the triflate ligands in the structure are connected to the pincer cation by strong N–H⋯O hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds, particularly involving the pyridine ring or the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as their molecular structure and the presence of functional groups. For example, the presence of a pyridine ring can contribute to basicity, while a carboxamide group can participate in hydrogen bonding .Applications De Recherche Scientifique

Supramolecular Chemistry and Crystal Engineering

The synthesis, structure, and spectroscopic characterization of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide have been explored . This compound features a tricationic pro-ligand with pendant alkylated 4-pyridyl arms. The crystal structure reveals strong N–H⋯O hydrogen bonds connecting triflate anions to the pincer cation. Additionally, the compound forms a 3D supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts. Understanding such interactions is crucial for designing functional materials.

Anion Receptors and Molecular Recognition

Tridentate pincer ligands, like N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, can act as anion receptors. Their defined positive charge region allows them to interact with anions through hydrogen bonding or other interactions. These ligands find applications in metal extraction, catalysis, and supramolecular assemblies .

Anticancer Research

While there isn’t direct evidence for this specific compound, related N-aryl-N-formamides have been evaluated for their antiproliferative activity against various cancer cell lines . Investigating the potential of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide in cancer research could be worthwhile.

Antibacterial Agents

Molecular modeling studies have shown that certain piperazine derivatives exhibit promising antibacterial activity . Exploring the antibacterial potential of N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide against specific bacterial strains could be valuable.

Antitubercular Agents

Compounds with similar structures have demonstrated potent antitubercular activity . Investigating whether N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide shares this property could contribute to tuberculosis drug development.

Immunosuppressant Research

N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-formamide, a related compound, exhibited highly immunosuppressive activity . Considering the structural similarities, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide might also be worth exploring as a potential immunosuppressant.

Mécanisme D'action

Target of Action

Related compounds such as n-(pyridin-4-yl)pyridin-4-amine and its derivatives have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .

Mode of Action

It’s worth noting that related compounds have been found to form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also interact with its targets through hydrogen bonding.

Biochemical Pathways

Related compounds have been shown to undergo unusual rearrangements, leading to the formation of bicyclic lactone derivatives . This suggests that N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also affect similar biochemical pathways.

Result of Action

Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also have antimicrobial properties.

Action Environment

It’s worth noting that related compounds have been shown to have good solubility in most common organic solvents , suggesting that the solubility of N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide may also be influenced by the solvent environment.

Propriétés

IUPAC Name |

N-(pyridin-4-ylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-2,6-9,12H,3-5,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWXACGOQBEYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2840347.png)

![2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid](/img/structure/B2840350.png)

![2-[2-(tert-Butyldimethylsiloxy)ethoxy]ethanol](/img/structure/B2840351.png)

![Indolizin-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2840356.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2840359.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2840360.png)

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)

![N-(3-bromophenyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2840364.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2840365.png)